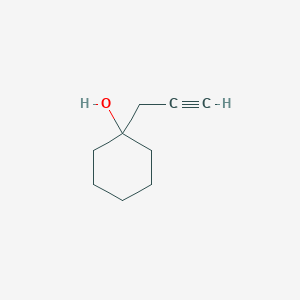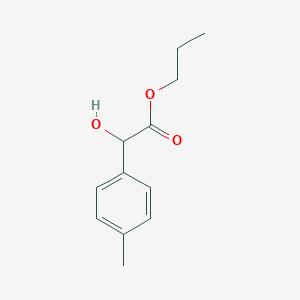
Bicyclo(2.2.1)hept-2-ene, 5-(dichloromethylsilyl)-
説明
Bicyclo(2.2.1)hept-2-ene derivatives are a class of compounds that have been the subject of various synthetic studies due to their interesting chemical properties and potential applications in medicinal chemistry. These compounds are characterized by a seven-membered ring with a bridgehead double bond, which provides a rigid scaffold for further functionalization .
Synthesis Analysis
The synthesis of para-substituted bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoates was achieved through the Diels-Alder reaction, which is a powerful tool for constructing cyclic structures. The reaction conditions were optimized to yield the desired products, which were then confirmed by IR and 1H NMR spectroscopy . Similarly, derivatives of 5-(2-aminoethyl)bicyclo[2.2.1]hept-2-ene were synthesized through reactions with various reagents, leading to a range of sulfon- and carboxamides, which were further transformed into epoxy derivatives without undergoing heterocyclization into azabrendane derivatives . In another study, a series of N-substituted bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides were synthesized and tested for anticonvulsant activity, demonstrating the potential of these compounds in pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of these bicyclo[2.2.1]hept-2-ene derivatives is crucial for their reactivity and potential applications. The rigid bicyclic framework allows for the introduction of various functional groups at different positions on the ring system. The stereochemistry of the substituents can significantly influence the properties and reactivity of the compounds .
Chemical Reactions Analysis
The chemical reactivity of bicyclo[2.2.1]hept-2-ene derivatives is largely influenced by the double bond at the bridgehead position. This feature allows for reactions such as epoxidation, as seen in the synthesis of 5-(2-aminoethyl)bicyclo[2.2.1]hept-2-ene derivatives . The Diels-Alder reaction is another key transformation that has been utilized to construct these bicyclic systems, demonstrating the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclo[2.2.1]hept-2-ene derivatives are determined by their molecular structure and the nature of the substituents attached to the bicyclic framework. These properties are essential for the compounds' potential applications in medicinal chemistry, as they can affect solubility, stability, and biological activity. The studies reviewed here have not only synthesized these compounds but also explored their potential as pharmaceutical agents, indicating their importance in drug design and development .
科学的研究の応用
Synthesis and Chemistry
Bicyclo[4.1.0]hept-1,6-ene, closely related to Bicyclo(2.2.1)hept-2-ene, has been generated and studied for its unique reactions and properties. It undergoes rapid ene reactions forming diastereomeric cyclopropenes and couples in different solvents to form crystalline triene tetramers. Its oxidation by various agents yields carbonyl products, with quantum mechanical calculations revealing its strain and potential energy barriers (Billups et al., 1996).
Polymerization Catalysts
Palladium(II) and Palladium(II) Nitrile catalysts have been used for homo- and copolymerizations of norbornene derivatives, a class that includes Bicyclo(2.2.1)hept-2-ene. These catalysts are selective and efficient in converting mixtures of norbornene derivatives into polymers with significant proportions of exo units (Mathew et al., 1996).
Reaction with Palladium Complexes
The reaction of palladium 1,5-cyclooctadiene alkyl chloride with norbornene derivatives, closely related to Bicyclo(2.2.1)hept-2-ene, has been studied, highlighting the similar rates of insertions and the product formation, derived from insertion through the exo face (Kang & Sen, 2004).
Carbomagnesiation Reactions
TaCl5-catalyzed carbomagnesiation of norbornenes, including derivatives of Bicyclo(2.2.1)hept-2-ene, yields chloro- and ethyl[2-exo-(2′-norbornylethyl)]magnesiums in high yields, demonstrating a multistep reaction mechanism involving norbornene and ethylene (Sultanov et al., 2013).
Co(II)-catalyzed Polymerization
Bicyclo[2.2.1]hept-2-ene has been polymerized using Co(II) catalysts in the presence of ethene, leading to low molecular weight poly(2,3-bicyclo[2.2.1]hept-2-ene) macromonomers. The reaction showcases the influence of ethene pressure on molecular weight and glass transition temperature of the macromonomers (Alt & Heitz, 1998).
特性
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-dichloro-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2Si/c1-11(9,10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTATDHKONFXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1CC2CC1C=C2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939586 | |
| Record name | (Bicyclo[2.2.1]hept-5-en-2-yl)(dichloro)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo(2.2.1)hept-2-ene, 5-(dichloromethylsilyl)- | |
CAS RN |
18245-94-8 | |
| Record name | 5-(Dichloromethylsilyl)bicyclo[2.2.1]hept-2-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18245-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-2-ene, 5-(dichloromethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018245948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-(dichloromethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Bicyclo[2.2.1]hept-5-en-2-yl)(dichloro)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-yldichloromethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



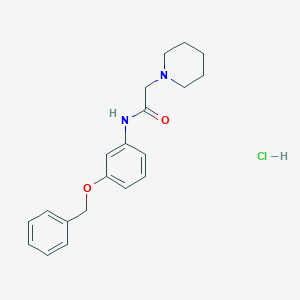
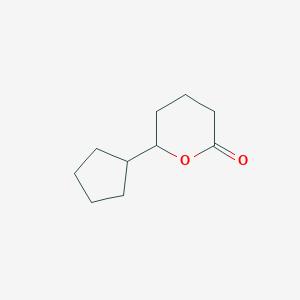
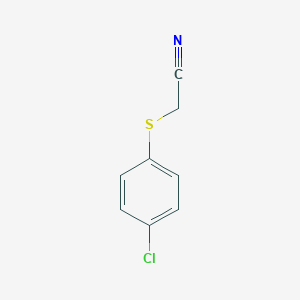
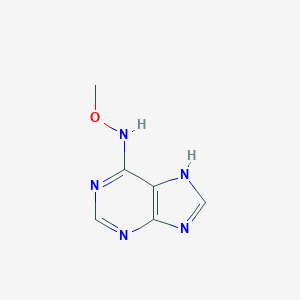
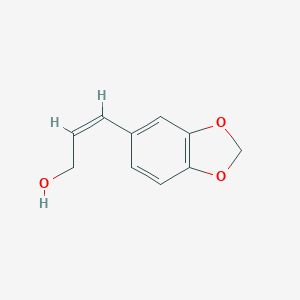


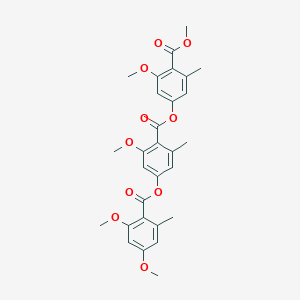
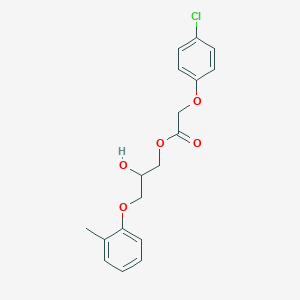
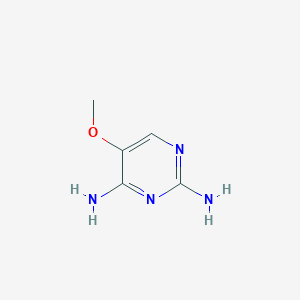
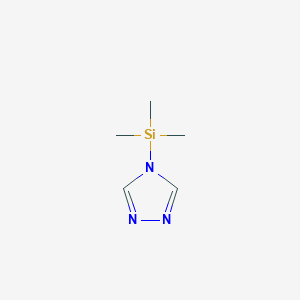
![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)
